molecular formula C8H12NO3P B14673374 [(Benzylamino)methyl]phosphonic acid CAS No. 49622-09-5

[(Benzylamino)methyl]phosphonic acid

Cat. No.: B14673374
CAS No.: 49622-09-5
M. Wt: 201.16 g/mol
InChI Key: YTSVWPKOWYIUDR-UHFFFAOYSA-N
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Description

[(Benzylamino)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a benzylamino group attached to a methylphosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzylamino)methyl]phosphonic acid typically involves the reaction of benzylamine with formaldehyde and phosphorous acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[(Benzylamino)methyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can yield different phosphine derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.

Scientific Research Applications

[(Benzylamino)methyl]phosphonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of [(Benzylamino)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethylphosphonic acid: Similar in structure but lacks the benzyl group.

    Phosphonoacetic acid: Contains a phosphonic acid moiety but with different substituents.

    Glyphosate: A widely known herbicide with a phosphonic acid group.

Uniqueness

[(Benzylamino)methyl]phosphonic acid is unique due to the presence of both a benzylamino group and a methylphosphonic acid moiety This combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

49622-09-5

Molecular Formula

C8H12NO3P

Molecular Weight

201.16 g/mol

IUPAC Name

(benzylamino)methylphosphonic acid

InChI

InChI=1S/C8H12NO3P/c10-13(11,12)7-9-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,10,11,12)

InChI Key

YTSVWPKOWYIUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCP(=O)(O)O

Origin of Product

United States

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